Ethyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both indole and pyrazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of indole derivatives with pyrazole precursors. One common method includes the reaction of ethyl 3-oxo-2-(2H-indol-2-ylidene)propanoate with hydrazine hydrate under reflux conditions. The reaction is carried out in ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole or pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde Semicarbazone Derivatives: These compounds share the indole moiety and have been studied for their antibacterial activities.
2-(2-oxo-dihydro-2H-indol-2-ylidene) hydrazine carboxmide Schiff bases: These compounds also feature the indole structure and have shown various biological activities.
Uniqueness
Ethyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the combination of indole and pyrazole moieties in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
827316-50-7 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)10-8-15-17-13(10)12-7-9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3,(H,15,17) |
InChI Key |
AZLOADDMGOOUHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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